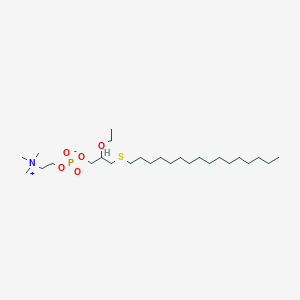

(2-Ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

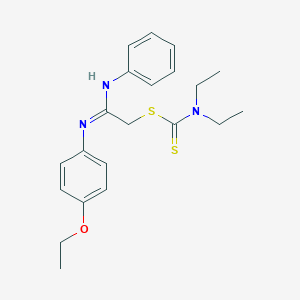

(2-Ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as S-ethyl-N,N-dimethylhexadecylsulfanylphosphonothiolate (EDDS), is a synthetic surfactant that has been widely used in various scientific research applications. This compound is a cationic surfactant that has a unique structure, which makes it an effective agent for various applications.

Wirkmechanismus

The mechanism of action of EDDS is based on its unique structure. EDDS has a hydrophobic tail and a hydrophilic head, which allows it to interact with both hydrophobic and hydrophilic substances. In environmental remediation, EDDS forms complexes with heavy metals, which makes them more soluble and easier to remove. In drug delivery, EDDS enhances the solubility and bioavailability of poorly soluble drugs by forming micelles. In gene therapy, EDDS forms complexes with DNA, which makes it easier to deliver genes into cells.

Biochemical and Physiological Effects:

EDDS has been shown to have low toxicity and is generally considered safe for use in scientific research. However, some studies have shown that EDDS can cause irritation and inflammation in the eyes and skin. In addition, EDDS can cause respiratory irritation and may be harmful if ingested.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using EDDS in lab experiments include its effectiveness in environmental remediation, drug delivery, and gene therapy. EDDS is also relatively inexpensive and easy to synthesize. However, the limitations of using EDDS in lab experiments include its potential toxicity and the need for careful handling.

Zukünftige Richtungen

There are several future directions for the use of EDDS in scientific research. One potential application is in the development of new environmental remediation techniques. EDDS could be used to remove heavy metals from contaminated soil and water more efficiently and effectively. Another potential application is in the development of new drug delivery systems. EDDS could be used to enhance the solubility and bioavailability of a wide range of poorly soluble drugs. Finally, EDDS could be used in the development of new gene therapy techniques. EDDS could be used to deliver genes into cells more efficiently and effectively, which could lead to the development of new treatments for a wide range of diseases.

Synthesemethoden

The synthesis of EDDS involves the reaction of hexadecyl mercaptan with ethylene oxide to form 2-ethoxy-3-hexadecylthiopropanol. This compound is then reacted with phosphorus oxychloride to form 2-ethoxy-3-hexadecylsulfanylpropyl phosphonothiolate. Finally, this compound is quaternized with trimethylamine to form EDDS.

Wissenschaftliche Forschungsanwendungen

EDDS has been widely used in various scientific research applications, including environmental remediation, drug delivery, and gene therapy. EDDS has been shown to be an effective agent for the removal of heavy metals from contaminated soil and water. In drug delivery, EDDS has been used as a surfactant to enhance the solubility and bioavailability of poorly soluble drugs. In gene therapy, EDDS has been used as a transfection agent to deliver genes into cells.

Eigenschaften

CAS-Nummer |

103304-64-9 |

|---|---|

Produktname |

(2-Ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |

Molekularformel |

C26H56NO5PS |

Molekulargewicht |

525.8 g/mol |

IUPAC-Name |

(2-ethoxy-3-hexadecylsulfanylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C26H56NO5PS/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-34-25-26(30-7-2)24-32-33(28,29)31-22-21-27(3,4)5/h26H,6-25H2,1-5H3 |

InChI-Schlüssel |

BXWFBXZXSGLVPU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |

Synonyme |

1-mercaptohexadecyl-2-ethyl-glycero-3-phosphocholine 1-thiahexadecyl-2-ethyl-glycero-3-phosphocholine 1-thiohexadecyl-2-ethyl-glycero-3-phosphocholine 1-thiohexadecyl-2-ethyl-glycero-3-phosphocholine, hydroxide, inner salt, 4,9,9-trioxide, (+-)-isomer TEGP |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)